molecular formula C12H18N6O4 B12926365 (2R,3R,4S,5R)-2-[2,6-bis(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

(2R,3R,4S,5R)-2-[2,6-bis(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B12926365
M. Wt: 310.31 g/mol
InChI Key: XOYZQQAJKUSOGS-IOSLPCCCSA-N
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Description

The compound “(2R,3R,4S,5R)-2-[2,6-bis(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol” is a complex organic molecule that belongs to the class of nucleosides. Nucleosides are essential building blocks of nucleic acids, which are crucial for various biological processes, including the storage and transmission of genetic information.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nucleosides typically involves the coupling of a nucleobase with a sugar moiety. For this compound, the nucleobase is a purine derivative, and the sugar is a modified ribose. The synthesis can be achieved through the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of the ribose are protected using suitable protecting groups.

    Glycosylation: The protected ribose is coupled with the purine derivative under acidic or basic conditions to form the nucleoside.

    Deprotection: The protecting groups are removed to yield the final compound.

Industrial Production Methods

Industrial production of nucleosides often involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are capable of producing nucleosides through their metabolic pathways, which are then extracted and purified.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Various nucleophiles can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce new functional groups.

Scientific Research Applications

The compound has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in various biological processes, including DNA and RNA synthesis.

    Medicine: Investigated for its potential therapeutic applications, such as antiviral or anticancer properties.

    Industry: Used in the production of pharmaceuticals and other biologically active compounds.

Mechanism of Action

The mechanism of action of the compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit viral replication by interfering with the synthesis of viral nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with similar structure and function.

    Guanosine: Another nucleoside with a purine base, similar to the compound .

Uniqueness

The uniqueness of the compound lies in its specific structure, which may confer unique biological properties or therapeutic potential compared to other nucleosides.

Properties

Molecular Formula

C12H18N6O4

Molecular Weight

310.31 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[2,6-bis(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C12H18N6O4/c1-13-9-6-10(17-12(14-2)16-9)18(4-15-6)11-8(21)7(20)5(3-19)22-11/h4-5,7-8,11,19-21H,3H2,1-2H3,(H2,13,14,16,17)/t5-,7-,8-,11-/m1/s1

InChI Key

XOYZQQAJKUSOGS-IOSLPCCCSA-N

Isomeric SMILES

CNC1=C2C(=NC(=N1)NC)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

CNC1=C2C(=NC(=N1)NC)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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